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Compound Name: DSM705

Cat. No.: B10823750 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro potency of DSM705, a

promising antimalarial compound, against various strains of Plasmodium falciparum. DSM705
is a member of the pyrrole-based series of inhibitors targeting the P. falciparum dihydroorotate

dehydrogenase (PfDHODH) enzyme.[1][2] This enzyme is crucial for the de novo biosynthesis

of pyrimidines, a pathway essential for the parasite's survival as it cannot salvage pyrimidines

from its host.[3][4]

Executive Summary
DSM705 demonstrates potent and selective inhibitory activity against P. falciparum DHODH.

This inhibition of a key metabolic pathway translates to effective parasite growth inhibition in

vitro. This guide summarizes the available quantitative data on its potency, details the

experimental protocols used for its evaluation, and provides visual representations of its

mechanism of action and the experimental workflows.

Data Presentation: In Vitro Potency of DSM705
The following tables summarize the available quantitative data on the in vitro potency of

DSM705 against P. falciparum and its target enzyme, PfDHODH.
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Compound Target
Strain/Isolat
e

Potency
(nM)

Assay Type Reference

DSM705 PfDHODH - IC₅₀: 95

Enzyme

Inhibition

Assay

[5]

DSM705 PvDHODH - IC₅₀: 52

Enzyme

Inhibition

Assay

[5]

DSM705 P. falciparum 3D7 EC₅₀: 12

Whole-cell

growth

inhibition

[5]

DSM705 P. falciparum Field Isolates
Potent

Activity

Whole-cell

growth

inhibition

[1]

DSM705
Human

DHODH
-

No significant

inhibition

Enzyme

Inhibition

Assay

[1]

Note: Data on the potency of DSM705 against a wider range of laboratory-adapted

chloroquine-sensitive and -resistant strains of P. falciparum (e.g., Dd2, HB3, K1) is limited in

the public domain. The available data indicates potent activity against the drug-sensitive 3D7

strain and clinical field isolates.[1][5]

Experimental Protocols
The in vitro potency of DSM705 is typically determined using whole-cell growth inhibition

assays. The two most common methods are the SYBR Green I-based fluorescence assay and

the [³H]hypoxanthine incorporation assay.

SYBR Green I-Based Fluorescence Assay
This assay measures the proliferation of intraerythrocytic P. falciparum by quantifying the

parasite's DNA content.
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a. Materials:

P. falciparum culture (synchronized to the ring stage)

Human erythrocytes (O+)

Complete culture medium (e.g., RPMI 1640 supplemented with AlbuMAX II, L-glutamine, and

hypoxanthine)

96-well black microtiter plates

DSM705 stock solution (in DMSO)

SYBR Green I lysis buffer (containing saponin, Triton X-100, and SYBR Green I dye)

Fluorescence plate reader

b. Methodology:

Compound Preparation: Prepare serial dilutions of DSM705 in complete culture medium in

the 96-well plates. Include a drug-free control (DMSO vehicle) and a positive control (a

known antimalarial drug).

Parasite Culture Addition: Add synchronized ring-stage parasites (typically at 0.5-1%

parasitemia and 2% hematocrit) to each well.

Incubation: Incubate the plates for 72 hours under standard malaria culture conditions (37°C,

5% CO₂, 5% O₂, 90% N₂).

Lysis and Staining: After incubation, add the SYBR Green I lysis buffer to each well. This

lyses the erythrocytes and allows the SYBR Green I dye to intercalate with the parasite DNA.

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader

(excitation ~485 nm, emission ~530 nm).

Data Analysis: The fluorescence intensity is proportional to the amount of parasite DNA.

Calculate the 50% effective concentration (EC₅₀) by fitting the dose-response data to a

sigmoidal curve.
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[³H]Hypoxanthine Incorporation Assay
This method assesses parasite growth by measuring the incorporation of radiolabeled

hypoxanthine, a precursor for nucleic acid synthesis, into the parasite's DNA and RNA.

a. Materials:

P. falciparum culture (synchronized to the ring stage)

Human erythrocytes (O+)

Complete culture medium (hypoxanthine-free for the assay)

96-well microtiter plates

DSM705 stock solution (in DMSO)

[³H]hypoxanthine

Cell harvester

Scintillation fluid and counter

b. Methodology:

Compound and Parasite Plating: Similar to the SYBR Green assay, plate serial dilutions of

DSM705 and synchronized ring-stage parasites in hypoxanthine-free medium.

Incubation: Incubate the plates for 24 to 48 hours.

Radiolabeling: Add [³H]hypoxanthine to each well and incubate for an additional 24 hours.

Harvesting: Lyse the cells by freeze-thawing the plates. Harvest the cellular contents onto a

filter mat using a cell harvester. The filter mat will capture the parasite nucleic acids

containing the incorporated radiolabel.

Scintillation Counting: Place the filter mat in a scintillation vial with scintillation fluid and

measure the radioactivity using a scintillation counter.
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Data Analysis: The amount of radioactivity is proportional to parasite growth. Determine the

50% inhibitory concentration (IC₅₀) from the dose-response curve.

Visualizations
Mechanism of Action of DSM705
DSM705 targets and inhibits the P. falciparum dihydroorotate dehydrogenase (PfDHODH)

enzyme. This enzyme is a critical component of the de novo pyrimidine biosynthesis pathway,

which is essential for the synthesis of DNA and RNA in the parasite. By blocking this pathway,

DSM705 effectively halts parasite replication.
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Mechanism of Action of DSM705

Experimental Workflow for In Vitro Potency Assay
The following diagram illustrates the general workflow for determining the in vitro potency of

antimalarial compounds like DSM705 against P. falciparum.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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